molecular formula C10H9N3O3 B1274065 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 774183-58-3

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1274065
CAS No.: 774183-58-3
M. Wt: 219.2 g/mol
InChI Key: CQPZQUIJNFLLJF-UHFFFAOYSA-N
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Description

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyrimidine core structure, which is a fused ring system containing both pyrazole and pyrimidine rings. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 6-Acetylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Uniqueness

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and methyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine core enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-5-7(6(2)14)3-11-9-8(10(15)16)4-12-13(5)9/h3-4H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPZQUIJNFLLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388072
Record name 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774183-58-3
Record name 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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